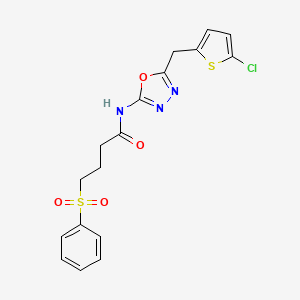

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-ylmethyl group at position 5 and a 4-(phenylsulfonyl)butanamide chain at position 2. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in antimicrobial and anticancer agents .

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S2/c18-14-9-8-12(26-14)11-16-20-21-17(25-16)19-15(22)7-4-10-27(23,24)13-5-2-1-3-6-13/h1-3,5-6,8-9H,4,7,10-11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIDGJWNCSIAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its biological activity, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure

The molecular formula for this compound is C17H16ClN3O4S2, with a molecular weight of approximately 425.9 g/mol. The structure includes:

- Chlorothiophene moiety : Known for its reactivity and potential in various chemical reactions.

- Oxadiazole ring : Associated with diverse biological activities.

- Butanamide side chain : Enhances solubility and biological interactions.

Anticancer Properties

Research indicates that compounds containing oxadiazole and thiophene functionalities exhibit significant anticancer properties . The oxadiazole ring may interact with specific biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has been identified as a potential lipoxygenase inhibitor , which may be beneficial in treating inflammatory diseases. Inhibiting lipoxygenase can reduce the production of inflammatory mediators, thereby alleviating symptoms associated with conditions like arthritis .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the unique combination of functional groups allows it to modulate various biological pathways by:

- Binding to specific enzymes or receptors.

- Interfering with cell signaling pathways related to inflammation and cancer progression.

Study 1: Lipoxygenase Inhibition

A study conducted on similar oxadiazole derivatives demonstrated their effectiveness as lipoxygenase inhibitors. The results indicated a dose-dependent inhibition of lipoxygenase activity, suggesting that this compound could exhibit comparable effects .

Study 2: Anticancer Activity

In vitro studies on compounds structurally similar to this compound showed promising results against various cancer cell lines. These compounds were able to induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide | Methoxy group and thioether linkage | Lipoxygenase inhibition |

| 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide | Substituted oxadiazole with chlorophenyl | Anticancer properties |

| N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | Methyl substitution on phenyl ring | Anti-inflammatory effects |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Mechanistic Insights

- Antifungal Activity : LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans, disrupting redox homeostasis . The target compound’s phenylsulfonyl group may similarly interact with Trr1’s active site, though its butanamide chain could alter binding kinetics compared to LMM5’s benzamide structure.

- Antibacterial Activity: HSGN-238’s trifluoromethoxy group enhances electron-withdrawing effects, improving activity against N. gonorrhoeae . The target compound’s phenylsulfonyl moiety, a stronger electron-withdrawing group, may offer broader-spectrum activity.

- HDAC Inhibition: Analogs with amino acid-derived amides (e.g., glycine) show HDAC-8 inhibition (IC₅₀: ~10 µM) .

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.